6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
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Overview
Description
6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a complex organic compound with a unique structure that includes a naphthalene ring and a dithiino-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
- 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
Uniqueness
6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
6-naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S2/c18-15-13-14(21-8-7-20-13)16(19)17(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMSGRSLROYGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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